1-Butene, 2-bromo-
Overview
Description
1-Butene, 2-bromo-, also known as 2-bromo-1-butene, is a halogenated hydrocarbon that has been the subject of various studies due to its utility in organic synthesis. It serves as a versatile intermediate for constructing more complex molecules through various chemical reactions and transformations.
Synthesis Analysis
The synthesis of 2-bromo-1-butene derivatives has been explored through different methods. For instance, 2-bromo-1,3-butadienes have been prepared from aldehydes in a three-step process and used in tandem Diels-Alder/transition metal cross-coupling reaction sequences, demonstrating their practicality as synthetic intermediates . Another approach involves the conversion of homoallylic trichloroacetimidates to 1-bromo-2-amino-3-butene derivatives using N-bromoacetamide, which proceeds through a domino bromo-cyclization and elimination pathway . Efficient procedures for synthesizing 1-bromo-1,3-butadiene and 2-bromo-1,3-butadiene have also been reported, with the latter obtained by reacting vinylacetylene with concentrated aqueous hydrogen bromide and copper(I) bromide .
Molecular Structure Analysis
The molecular structure of related brominated butenes has been investigated using techniques such as single-crystal X-ray analysis and electron diffraction. For example, the crystal structure of 1,4-Bis(p-bromophenoxy) butane, a related compound, was determined to have a gauche-trans-gauche conformation . The structure of 1-bromo-3-methyl-2-butene was studied, revealing that the major component in the vapor phase consists of the gauche conformer .
Chemical Reactions Analysis
2-Bromo-1-butene and its derivatives participate in various chemical reactions. They have been used in Diels-Alder cycloadditions with good endo diastereoselectivity, followed by Stille and Suzuki cross-couplings . The compound has also been used for γ-syn-selective carbonyl allylation with tin(II) iodide and tetrabutylammonium bromide, yielding syn-2-methyl-3-buten-1-ols . Additionally, 2-bromo-3-(tri-n-butylstannyl)-1-propene, a derivative, has been characterized for its reactivity in SE' reactions with aldehydes and radical reactions with α-bromocarbonyl compounds .
Physical and Chemical Properties Analysis
The physical and chemical properties of 2-bromo-1-butene derivatives are influenced by their molecular structure and the presence of the bromine atom. The electrochemical reduction of 1-bromo-2-butene has been studied, showing two consecutive one-electron reduction processes, with the cleavage of the carbon-bromo bond being the rate-determining step . The reactivity of these compounds in various chemical reactions highlights their potential as building blocks in organic synthesis, with the bromine atom playing a crucial role in their chemical behavior .
Scientific Research Applications
1. Synthesis and Catalysis
1-Butene, 2-bromo- serves as an effective substrate in tandem Diels-Alder/transition metal cross-coupling reaction sequences. These processes are characterized by high yields and good endo diastereoselectivity, with subsequent Stille and Suzuki cross-couplings performed under standard conditions yielding good results. The bromine substituent acts as both a cycloaddition directing group and cross-coupling nucleofuge, streamlining the reaction sequence and controlling alkene regiochemistry (Choi et al., 2020).
2. Olefin Dimerization
In the context of olefin dimerization, 1-Butene, 2-bromo- has been studied with zeolite-supported Ni2+ catalysts. These catalysts facilitate the dimerization of 1-butene to n-octenes and methylheptenes with high selectivity, influenced by the isomerization of 1-butene to 2-butene (Ehrmaier et al., 2018).
3. Production of Butene-1
Butene-1, derived from 1-Butene, 2-bromo-, is a critical co-monomer in the production of high-density and linear low-density polyethylene. Research focuses on the ethylene dimerization technique, emphasizing the enhancement of Butene-1 selectivity using different catalysts and the operational processes used to minimize fouling (Alenezi et al., 2019).
4. Combustion and Flame Analysis
The low-temperature oxidation of 1-butene, an intermediate in the combustion of various hydrocarbon fuels, is crucial for understanding ignition and combustion processes. Research on 1-butene oxidation helps in addressing discrepancies between experimental and simulation data, particularly in the low-temperature regime (B. Chen et al., 2020).
5. Molecular Organometallic Chemistry
Solid-state molecular organometallic chemistry involving 1-butene demonstrates its use in the efficient isomerization of 1-butene to 2-butenes under flow-reactor conditions. These reactions are significant in the context of industrial chemistry and are performed at room temperature and pressure (Martı́nez-Martı́nez et al., 2020).
6. Synthesis of Organic Compounds
1-Butene, 2-bromo-, is utilized in the synthesis of various organic compounds, including 3-trifluoromethylated 1,3-butadienes via a Pd(0)-catalyzed fluorinated Heck reaction. This process highlights the significance of 1,3-butadienes as precursors in synthetic chemistry and biochemistry (Li et al., 2020).
Safety And Hazards
“1-Butene, 2-bromo-” is considered hazardous . It is highly flammable and its vapors may form explosive mixtures with air . It causes burns of eyes, skin, and mucous membranes . Containers may explode when heated . It is advised to avoid dust formation, breathing mist, gas or vapors, and contacting with skin and eye .
properties
IUPAC Name |
2-bromobut-1-ene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7Br/c1-3-4(2)5/h2-3H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HQMXRIGBXOFKIU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=C)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7066853 | |
Record name | 1-Butene, 2-bromo- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7066853 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
135.00 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Butene, 2-bromo- | |
CAS RN |
23074-36-4 | |
Record name | 2-Bromo-1-butene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=23074-36-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Butene, 2-bromo- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023074364 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-Butene, 2-bromo- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 1-Butene, 2-bromo- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7066853 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-bromobut-1-ene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.269 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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